molecular formula C23H19FN4O2S2 B2766860 methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate CAS No. 1115967-32-2

methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate

Cat. No.: B2766860
CAS No.: 1115967-32-2
M. Wt: 466.55
InChI Key: OJKYJGLBJPPFOS-UHFFFAOYSA-N
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Description

Methyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C23H19FN4O2S2 and its molecular weight is 466.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research on similar compounds often focuses on their synthesis and characterization, aiming to understand their properties and potential applications. For example, the study of mesogenic series involving Schiff base-ester linkages and naphthalene ring systems highlights the synthesis and characterization of compounds with liquid crystalline properties, which could be relevant for materials science and optoelectronic applications (Thaker et al., 2012).

Novel Annulated Products

Research also explores the formation of novel annulated products from reactions involving similar compounds, which can lead to the discovery of new heterocyclic systems with potential applications in medicinal chemistry and drug design (Deady & Devine, 2006).

Environmental and Microbial Transformations

Studies have investigated the environmental and microbial transformations of phenolic compounds, which could provide insights into the biodegradation and environmental fate of structurally related chemicals (Bisaillon et al., 1993).

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-14-21(32-22(26-14)15-7-3-2-4-8-15)18-11-19(29)28-23(27-18)31-13-20(30)25-12-16-9-5-6-10-17(16)24/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYJGLBJPPFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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